molecular formula C3H5Cl2N3 B1503889 4-Chloro-1H-pyrazol-3-amine hydrochloride CAS No. 1263094-05-8

4-Chloro-1H-pyrazol-3-amine hydrochloride

Cat. No.: B1503889
CAS No.: 1263094-05-8
M. Wt: 154 g/mol
InChI Key: HUXAABJWZRBPAU-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrazol-3-amine hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-pyrazol-3-amine hydrochloride typically involves the chlorination of 1H-pyrazol-3-amine. One common method includes the reaction of 1H-pyrazol-3-amine with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of 4-chloro-1H-pyrazol-3-amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

    Cyclization Reactions: It can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1H-pyrazol-3-amine, while oxidation with hydrogen peroxide can produce 4-chloro-1H-pyrazol-3-one.

Scientific Research Applications

4-Chloro-1H-pyrazol-3-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

    Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.

    Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazol-3-amine hydrochloride: Similar in structure but with a bromine atom instead of chlorine.

    4-Methyl-1H-pyrazol-3-amine hydrochloride: Contains a methyl group instead of a chlorine atom.

    4-Nitro-1H-pyrazol-3-amine hydrochloride: Features a nitro group in place of the chlorine atom.

Uniqueness

4-Chloro-1H-pyrazol-3-amine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the hydrochloride salt form enhances its solubility and stability, which is advantageous for its use in different applications.

Properties

IUPAC Name

4-chloro-1H-pyrazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3.ClH/c4-2-1-6-7-3(2)5;/h1H,(H3,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXAABJWZRBPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679385
Record name 4-Chloro-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263094-05-8
Record name 4-Chloro-1H-pyrazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrazol-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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